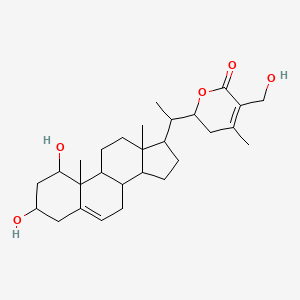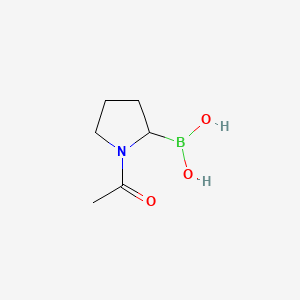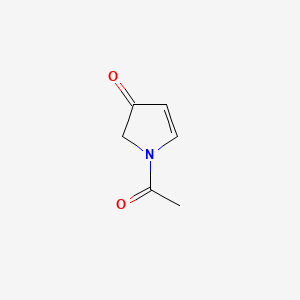
Sominone
説明
Sominone is a compound that improves memory impairments and increases axonal density . It enhances neurite outgrowth and spatial memory mediated by the neurotrophic factor receptor, RET .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, it’s known that the exploration of different routes leading to the stereoselective synthesis of neuritogenic steroids is a topic of research .Molecular Structure Analysis
This compound is a withanolide, which can be isolated from the herbs of Withania somnifera . Its molecular weight is 458.63 and its formula is C28H42O5 .Physical And Chemical Properties Analysis
While there isn’t specific information available on the physical and chemical properties of this compound, such properties are crucial in understanding a compound’s behavior and interactions .科学的研究の応用
Memory Improvement in Alzheimer's Disease : Sominone has shown promise in improving memory impairments in AD model mice. It was found to enhance axonal densities in the brain without affecting amyloid plaque number and activated microglia. This suggests that this compound may improve memory deficits in AD independently of reducing amyloid plaques and neuroinflammation (Joyashiki, Matsuya, & Tohda, 2011).
Synthesis and Derivatives for Alzheimer's Therapy : The synthesis of this compound and its derivatives has been explored. Notably, 1-deoxy-24-northis compound (denosomin) was found to exhibit significant bioactivities for new antidementia chemotherapy, surpassing the original natural compound this compound (Matsuya, Yamakawa, Tohda, Teshigawara, Yamada, & Nemoto, 2009).
Neurite Outgrowth and Memory Enhancement : this compound has been identified as an active metabolite after the oral administration of withanoside IV, improving memory deficits in mice. It enhances neurite outgrowth and spatial memory, mediated by the neurotrophic factor receptor, RET (Tohda & Joyashiki, 2009).
Attenuation of Neurodegeneration : this compound, as an active metabolite of withanoside IV, attenuated Aβ(25–35)-induced neurodegeneration. It induced axonal and dendritic regeneration and synaptic reconstruction in cultured rat cortical neurons, suggesting potential benefits in Alzheimer's disease (Kuboyama, Tohda, & Komatsu, 2006).
Potential in Treating COVID-19 : A study on this compound revealed its potential as an inhibitor to the Main protease enzyme of SARS CoV-2, indicating its possible role in COVID-19 therapeutics (2022).
作用機序
Target of Action
Sominone primarily targets the RET (receptor tyrosine kinase of glial cell line-derived neurotrophic factor) in neurons . RET is a receptor for the glial cell line-derived neurotrophic factor (GDNF) and plays a crucial role in the survival and differentiation of certain types of neurons .
Mode of Action
This compound interacts with its target, the RET receptor, by increasing its phosphorylation . The activation of RET by this compound leads to the outgrowth of axons and dendrites .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to neuronal regeneration . The activation of the RET pathway by this compound reinforces the morphological plasticity of neurons . This suggests that this compound may enhance the reconstruction of neuronal connections .
Result of Action
The activation of the RET pathway by this compound leads to enhanced memory and increased densities of axons and dendrites in the hippocampus . This suggests that this compound could reinforce the morphological plasticity of neurons and thus enhance memory .
将来の方向性
特性
IUPAC Name |
(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O5/c1-15-11-24(33-26(32)20(15)14-29)16(2)21-7-8-22-19-6-5-17-12-18(30)13-25(31)28(17,4)23(19)9-10-27(21,22)3/h5,16,18-19,21-25,29-31H,6-14H2,1-4H3/t16-,18+,19-,21+,22-,23-,24+,25-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYIHVSEGVWNCF-RMDUJBCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135423 | |
| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98569-64-3 | |
| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98569-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)
![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)



![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)
